(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone core, a brominated benzylidene group, and multiple methoxy and phenoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the brominated benzylidene group and the methoxy and phenoxy substituents. Common reagents used in these reactions include bromine, methoxybenzene, and ethylene glycol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and recrystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated benzylidene group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or carboxylated analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to (5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The unique combination of brominated benzylidene, methoxy, and phenoxy groups in this compound distinguishes it from other thiazolidinone derivatives, potentially offering enhanced or novel properties for research and development.
Properties
IUPAC Name |
(5Z)-5-[[3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO5S2/c1-24-13-3-5-14(6-4-13)26-7-8-27-18-15(21)9-12(10-16(18)25-2)11-17-19(23)22-20(28)29-17/h3-6,9-11H,7-8H2,1-2H3,(H,22,23,28)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKOPWQQHOVBP-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NC(=S)S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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